2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226429-03-3) is a thienopyrimidine derivative with a molecular formula of C₂₃H₂₁ClN₄OS and a molecular weight of 437.000 g/mol . Thienopyrimidines are heterocyclic scaffolds known for their diverse pharmacological activities, particularly in oncology, where they inhibit targets such as EGFR and VEGFR-2 . The 4-chlorophenyl moiety at position 7 and the 4-benzylpiperazinyl group at position 2 distinguish this compound from other analogs (Figure 1).
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJASNQAZTURBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine core.
Introduction of the 4-Chlorophenyl Group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperazine group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of infectious diseases like tuberculosis and certain cancers
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-chlorophenyl group at position 7 is a key feature. Ortho-substituted analogs, such as 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1243025-61-7), introduce steric hindrance, which may reduce activity compared to para-substituted derivatives .
Table 1: Comparison of Aromatic Ring Substituents
Modifications to the Piperazine Moiety
The 4-benzylpiperazinyl group enhances lipophilicity and may improve blood-brain barrier penetration. Conversely, BL20242 (7-(4-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one) introduces a 3-methylphenyl group, balancing hydrophobicity and receptor interactions .
Table 2: Piperazine Substitution Effects
Biological Activity
2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, with the CAS number 1242965-21-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.0 g/mol. The structural features include a thieno[3,2-d]pyrimidine core substituted with a benzylpiperazine moiety and a chlorophenyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, it demonstrated low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy and poor patient survival rates .
- In vitro Studies : In cellular assays involving primary patient-derived glioblastoma cells, the compound inhibited neurosphere formation, indicating its potential to target glioma stem cells effectively. It exhibited an EC50 value that suggests significant potency against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells .
The compound's mechanism involves the inhibition of the AKT signaling pathway. AKT is a well-known oncogenic pathway that promotes cell survival and growth in various cancers. The specific inhibition of AKT2 by this compound suggests a targeted approach to disrupt cancer cell proliferation without affecting normal cells significantly .
Case Studies
- Case Study on Glioblastoma : A study investigated the effects of this compound on glioblastoma stem cells. The results indicated a marked inhibition of cell growth and neurosphere formation in vitro, with minimal toxicity observed in non-cancerous cell lines .
- Kinase Profiling : The compound was screened against 139 purified kinases, revealing its selective inhibitory action on AKT2/PKBβ with IC50 values of 12 μM and 14 μM for AKT2 and AKT1 respectively. This specificity is crucial for developing therapies that minimize side effects associated with broader kinase inhibition .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 1242965-21-4 |
| Key Biological Activity | AKT2 Inhibition |
| EC50 (against glioblastoma cells) | Potent (exact value varies) |
| Toxicity | Low towards non-cancerous cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
